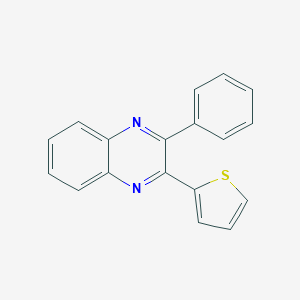

2-Phenyl-3-(2-thienyl)quinoxaline

Description

Structure

3D Structure

Properties

CAS No. |

351353-24-7 |

|---|---|

Molecular Formula |

C18H12N2S |

Molecular Weight |

288.4g/mol |

IUPAC Name |

2-phenyl-3-thiophen-2-ylquinoxaline |

InChI |

InChI=1S/C18H12N2S/c1-2-7-13(8-3-1)17-18(16-11-6-12-21-16)20-15-10-5-4-9-14(15)19-17/h1-12H |

InChI Key |

UZVJXKDRTRDLPQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CS4 |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CS4 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Phenyl 3 2 Thienyl Quinoxaline and Its Derivatives

Classical Condensation Approaches to the Quinoxaline (B1680401) Core

The traditional and most straightforward method for constructing the quinoxaline ring system involves the condensation of a 1,2-diamine with an α-diketone. bioinfopublication.orgchim.it This approach is widely used due to its simplicity and the ready availability of the starting materials.

Reactions of 1,2-Diamines with Alpha-Diketones

The fundamental reaction for quinoxaline synthesis is the cyclocondensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. chim.itmdpi.comnih.gov In the specific case of 2-Phenyl-3-(2-thienyl)quinoxaline, the reaction would involve the condensation of a suitable o-phenylenediamine with 1-phenyl-2-(2-thienyl)ethane-1,2-dione. This reaction is typically carried out in a suitable solvent, often with acid or base catalysis to facilitate the reaction. A variety of substituted quinoxalines can be prepared by using appropriately substituted o-phenylenediamines and α-diketones. chim.itmdpi.com

For instance, the reaction of o-phenylenediamine with benzil (B1666583) in the presence of a catalytic amount of bismuth(III) triflate in water can produce 2,3-diphenylquinoxaline (B159395) in high yield. thieme-connect.com Similarly, various substituted 1,2-phenylenediamines can be reacted with different diketones to afford a range of quinoxaline derivatives. nih.gov

Influence of Reaction Conditions on Product Yield and Purity

The efficiency of the condensation reaction is significantly influenced by the reaction conditions, including the choice of solvent, catalyst, temperature, and reaction time. bioinfopublication.orgmdpi.com While classical methods often require high temperatures and long reaction times in organic solvents like ethanol (B145695) or acetic acid, modern protocols have focused on developing more environmentally friendly and efficient conditions. bioinfopublication.orgmdpi.com

The use of catalysts has been shown to dramatically improve yields and reduce reaction times. A variety of catalysts have been employed, including:

Lewis acids: Bismuth(III) triflate and cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) have been used as effective catalysts in aqueous media at room temperature, offering high yields in short reaction times. chim.itthieme-connect.commdpi.com Zinc triflate has also been utilized, either in acetonitrile (B52724) or under solvent-free microwave-assisted conditions. mdpi.com

Solid acid catalysts: Catalysts like TiO2-Pr-SO3H have been shown to be highly efficient, allowing the reaction to proceed at room temperature in as little as 10 minutes with high yields. mdpi.com

Heteropolyoxometalates: Alumina-supported heteropolyoxometalates have been used as recyclable catalysts for the synthesis of quinoxalines at room temperature in toluene (B28343), achieving high yields. nih.gov

The choice of solvent also plays a crucial role. While traditional methods often use organic solvents, a shift towards greener alternatives like water has been a focus of recent research. bioinfopublication.orgchim.itthieme-connect.com Microwave irradiation has also been employed to accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating. sapub.org

| Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bismuth(III) triflate (10 mol%) | Water, Room Temperature | 97 | thieme-connect.com |

| Cerium (IV) ammonium nitrate (CAN) (5 mol%) | Acetonitrile, Room Temperature, 20 min | 80-98 | mdpi.com |

| Zinc triflate (0.2 mmol) | Acetonitrile, Room Temperature | 85-91 | mdpi.com |

| TiO2-Pr-SO3H (1 mol%) | Room Temperature, 10 min | 95 | mdpi.com |

| Alumina-Supported CuH2PMo11VO40 | Toluene, Room Temperature, 2h | 92 | nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl/Heteroaryl Attachment

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex organic molecules, including substituted quinoxalines. jcsp.org.pkjcsp.org.pk These methods allow for the precise and efficient formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl groups onto the quinoxaline core.

Palladium-Catalyzed Sonogashira Coupling for Alkyne Precursors

The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a valuable method for synthesizing alkyne-substituted quinoxalines. jcsp.org.pkjcsp.org.pkresearchgate.netresearchgate.net These alkyne derivatives can then serve as versatile intermediates for further functionalization. For example, 2-(4-bromophenyl)quinoxaline (B1269312) can be coupled with a variety of terminal alkynes under palladium catalysis to afford alkyne-substituted quinoxaline derivatives in high yields. jcsp.org.pkjcsp.org.pkresearchgate.netresearchgate.net A three-step approach involving Sonogashira coupling followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions has been successfully used to synthesize 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines. rsc.org

Suzuki-Miyaura Cross-Coupling for Aryl and Thienyl Substitutions

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate. thieme-connect.comnih.govnih.gov This reaction is particularly useful for introducing aryl and heteroaryl substituents, such as phenyl and thienyl groups, onto the quinoxaline scaffold. For instance, 2,6-dichloroquinoxaline (B50164) can be selectively coupled with arylboronic acids to yield 2-aryl-6-chloroquinoxalines. thieme-connect.com Similarly, 2-aryl-4-chloro-3-iodoquinolines have been subjected to Suzuki-Miyaura cross-coupling with arylboronic acids to produce 2,3,4-triarylquinolines in a one-pot operation. nih.govnih.gov The synthesis of V-shaped 2,3-bis(arylthienyl)quinoxalines has been achieved through Pd-catalyzed Suzuki cross-coupling reactions. urfu.ru

| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| 2,6-Dichloroquinoxaline and Arylboronic acids | Pd catalyst | 2-Aryl-6-chloroquinoxalines | thieme-connect.com |

| 2-Aryl-4-chloro-3-iodoquinolines and Arylboronic acids | PdCl2(PPh3)2/PCy3, K2CO3, Dioxane-water | 2,3,4-Triarylquinolines | nih.govnih.gov |

| 2,3-Bis(bromothienyl)quinoxalines and Arylboronic acids | Pd catalyst | 2,3-Bis(arylthienyl)quinoxalines | urfu.ru |

Heck Reactions in Quinoxaline Functionalization

The Heck reaction, which involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, provides another avenue for the functionalization of the quinoxaline core. nih.govresearchgate.net This reaction can be used to introduce alkenyl substituents onto the quinoxaline ring. For example, Heck cross-coupling reactions of 2,3-dichloroquinoxaline (B139996) can lead to the formation of 2,3-dialkenylpyrazines and related quinoxaline derivatives. researchgate.net Domino Heck/borylation reactions have also been developed for the synthesis of functionalized dihydroisoquinolinones, demonstrating the versatility of Heck-type reactions in building complex heterocyclic systems. rsc.org

Cyclization Reactions for Fused Ring Systems

Iodocyclization and Subsequent Transformations

A powerful strategy for creating fused thieno[2,3-b]quinoxaline (B1642142) systems involves a multi-step sequence beginning with a Sonogashira coupling, followed by iodocyclization. rsc.org This process starts with a 2-chloro-3-substituted quinoxaline which is first coupled with a terminal alkyne. The resulting 2-alkynylquinoxaline undergoes iodocyclization upon treatment with iodine monochloride (ICl), which yields an iodo-substituted fused ring system, such as 3-iodo-2-phenylthieno[2,3-b]quinoxaline. rsc.orgresearchgate.net

This iodinated intermediate is highly valuable as it can be further functionalized through various palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Heck reactions. rsc.orgresearchgate.net This versatility allows for the introduction of a wide range of substituents onto the newly formed thiophene (B33073) ring, leading to a diverse library of 2,3-disubstituted thieno[2,3-b]quinoxalines. rsc.orgresearchgate.net A similar regioselective 6-endo-dig iodocyclization has been reported for 2-aryl-3-(alkylethynyl)quinoxalines to produce iodo-benzo[a]phenazines, demonstrating the broader applicability of this cyclization strategy. researchgate.net

Table 2: Iodocyclization Strategy for Fused Thienoquinoxalines

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Sonogashira Coupling | 2-Chloro-3-(methylthio)quinoxaline, Terminal Alkyne, Pd Catalyst | 2-(Methylthio)-3-(phenylethynyl)quinoxaline rsc.org |

| 2 | Iodocyclization | Iodine Monochloride (ICl) | 3-Iodo-2-phenylthieno[2,3-b]quinoxaline rsc.org |

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions provide efficient routes to construct fused heterocyclic systems onto the quinoxaline scaffold. These reactions often proceed through the formation of new carbon-carbon or carbon-nitrogen bonds, leading to polycyclic architectures like pyrrolo[1,2-a]quinoxalines. sci-hub.seacs.org

One such method involves the iron-catalyzed intramolecular C(sp²)-N cyclization of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes, which proceeds through N-O bond cleavage and C-H arylation. acs.org Other transition-metal-catalyzed processes, using catalysts based on palladium, copper, or iron, facilitate the cyclization of precursors like 1-(2-aminoaryl)pyrroles to form the pyrrolo[1,2-a]quinoxaline (B1220188) core. sci-hub.seencyclopedia.pub For instance, a palladium-mediated reaction can be used to cyclize allyl-3-chloroquinoxaline-2-ylamine to create a substituted pyrrolo[2,3-b]quinoxaline. encyclopedia.pub

Another approach involves the thermal decarbonylation of precursors like 5-aryl-4-quinoxalin-2-ylfuran-2,3-diones to generate acyl(quinoxalin-2-yl)ketenes. nih.gov These reactive intermediates can then undergo intramolecular cyclization to yield furo[2,3-b]quinoxalines. nih.gov Furthermore, indium trichloride (B1173362) (InCl₃) has been shown to catalyze one-pot reactions involving consecutive cyclizations to produce complex fused systems like benzooxazepino-fused quinoxalines. semanticscholar.org

Derivatization Techniques and Structure Modification

Functionalization at Quinoxaline and Thiophene Ring Positions

The functionalization of the pre-formed this compound scaffold can be achieved by targeting C-H bonds on both the quinoxaline and thiophene rings. Direct C-H functionalization has emerged as a step-economic strategy, particularly for arylquinoxalines. researchgate.net The nitrogen atom of the quinoxaline ring can act as a directing group, enabling chelation with a metal catalyst to promote ortho-substitution on the 2-aryl group. researchgate.net While this has been explored for various aryl groups, functionalization of a 2-thienyl group has also been reported. researchgate.net

Researchers have synthesized a variety of 2-(thienyl)quinoxaline species by introducing functional groups at different positions on both the thiophene and quinoxaline rings. researchgate.net These modifications are typically achieved by starting with appropriately substituted precursors, such as substituted o-phenylenediamines or functionalized α-diketones, during the primary quinoxaline synthesis. researchgate.net For instance, bromination of 2,3-bis(thiophen-2-yl)quinoxaline with N-bromosuccinimide (NBS) in DMF successfully introduces bromine atoms onto the thiophene rings, creating a key intermediate for further coupling reactions. researchgate.net

Synthesis of Poly-thienyl and Di-thienyl Quinoxaline Analogs

The synthesis of quinoxalines bearing multiple thiophene rings has been extensively explored, primarily for applications in materials science. The parent compound, 2,3-di-(2-thienyl)quinoxaline, is commonly synthesized via the condensation reaction of o-phenylenediamine with 1,2-di(thiophen-2-yl)ethane-1,2-dione (B1331446) (2,2'-thenil). researchgate.net

From this core structure, more complex analogs can be built. For example, 2,3-bis(5-bromothiophen-2-yl)quinoxaline can be subjected to Suzuki coupling reactions to produce 2,3-bis(5-arylthiophen-2-yl)quinoxalines. researchgate.net This demonstrates a pathway to extend the conjugated system by adding further aromatic groups to the terminal positions of the thiophene units. researchgate.net

Furthermore, polymeric structures incorporating di-thienyl quinoxaline units have been synthesized. Stille coupling polymerization is a common method used to create copolymers. acs.orgmdpi.com For example, monomers like 5,8-dibromo-2,3-di(thiophen-2-yl)quinoxaline can be polymerized with other aromatic or heteroaromatic stannane (B1208499) derivatives to yield conjugated polymers. acs.orgmdpi.com These materials, such as poly[benzodithiophene-alt-di-2-thienyl-quinoxaline], combine electron-donating and electron-accepting units to create materials with specific electronic properties. researchgate.net Electrochemical polymerization of 2,3-di(2-thienyl)quinoxaline has also been used to synthesize the corresponding polymer, poly[2,3-di(2-thienyl)quinoxaline]. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Phenylquinoxaline (B188063) |

| Lithiothiophene |

| 2,3-Dichloroquinoxaline (DCQX) |

| 2-Chloroquinoxaline |

| 2-Phenyl-3-substituted furo/thieno[2,3-b]quinoxaline |

| 2-Alkynylquinoxaline |

| 3-Iodo-2-phenylthieno[2,3-b]quinoxaline |

| 2-Aryl-3-(alkylethynyl)quinoxaline |

| Iodo-benzo[a]phenazine |

| Pyrrolo[1,2-a]quinoxaline |

| 1-(N-Arylpyrrol-2-yl)ethanone O-acetyl oxime |

| 1-(2-Aminoaryl)pyrrole |

| Allyl-3-chloroquinoxaline-2-ylamine |

| Pyrrolo[2,3-b]quinoxaline |

| 5-Aryl-4-quinoxalin-2-ylfuran-2,3-dione |

| Acyl(quinoxalin-2-yl)ketene |

| Furo[2,3-b]quinoxaline |

| Benzooxazepino-fused quinoxaline |

| 2-(Thienyl)quinoxaline |

| 2,3-Bis(thiophen-2-yl)quinoxaline |

| 2,3-Bis(5-bromothiophen-2-yl)quinoxaline |

| N-Bromosuccinimide (NBS) |

| 2,3-Bis(5-arylthiophen-2-yl)quinoxaline |

| 2,3-Di-(2-thienyl)quinoxaline |

| 1,2-Di(thiophen-2-yl)ethane-1,2-dione (2,2'-Thenil) |

| o-Phenylenediamine |

| 5,8-Dibromo-2,3-di(thiophen-2-yl)quinoxaline |

| Poly[benzodithiophene-alt-di-2-thienyl-quinoxaline] |

Emerging Synthetic Paradigms

The development of novel synthetic methodologies is crucial for advancing the applications of complex molecules like this compound. Emerging paradigms in organic synthesis focus on increasing efficiency, reducing waste, and simplifying procedures.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purity compared to conventional heating methods. nih.gove-journals.in This technology utilizes the ability of polar molecules to absorb microwave energy directly, resulting in rapid and uniform heating that can significantly reduce reaction times from hours to mere minutes. e-journals.inscielo.br For the synthesis of quinoxaline derivatives, microwave irradiation has proven to be an efficient and versatile tool, frequently enabling solvent-free reactions or the use of more environmentally friendly solvents like ethanol. nih.govsapub.org

The synthesis of quinoxalines generally involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. sapub.orgnih.gov Microwave-assisted approaches have been successfully applied to this core reaction. For instance, various quinoxaline derivatives have been synthesized in excellent yields (80-90%) within short reaction times (around 3.5 minutes) under microwave heating and solvent-free conditions. e-journals.in In some cases, a polar solvent like DMSO is used to form a paste with the reactants, which is then subjected to microwave irradiation. scielo.br Catalysts, such as iodine, can also be employed in conjunction with microwave heating to further enhance reaction rates and yields, even in aqueous ethanol. nih.gov

A specific microwave-assisted method has been developed for synthesizing derivatives like 2-(3-(thiophen-2-yl)quinoxalin-2-yl)aniline. mdpi.com This reaction involves heating a substituted 2-(3-oxoindolin-2-yl)-2-phenylacetonitrile with a 1,2-phenylenediamine in xylene under microwave irradiation, leading to the desired quinoxaline derivative through a process involving the extrusion of a phenylacetonitrile (B145931) molecule. mdpi.comku.edu

Table 1: Examples of Microwave-Assisted Synthesis of Quinoxaline Derivatives

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| o-Phenylenediamine, Phenylglyoxal monohydrate | Iodine (5 mol%), Ethanol/Water (1:1), Microwave (300W, 50°C) | 2-Phenylquinoxaline | High | nih.gov |

| 1,2-Diamine, Dicarbonyl compound | DMSO, Microwave (900W), 3.5 minutes | Quinoxaline derivatives | 80-90% | e-journals.in |

| 2-(3-oxo-2-(thiophen-2-yl)indolin-2-yl)-2-phenylacetonitrile, 1,2-Phenylenediamine | Xylene, Microwave (150°C), 30 min | 2-(3-(Thiophen-2-yl)quinoxalin-2-yl)aniline | 70% | mdpi.com |

One-Pot Reaction Sequences

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. This approach is highly desirable for the synthesis of complex molecules like substituted quinoxalines.

A notable one-pot protocol has been developed for the synthesis of various phenylquinoxalines from styrenes and o-phenylenediamines. acgpubs.org This method utilizes triiodoisocyanuric acid (TICA) to facilitate a sequence involving co-bromination and oxidation of the styrene (B11656) to form an α-bromo ketone intermediate. This intermediate then undergoes condensation with the o-phenylenediamine in the same pot to yield the final quinoxaline product. acgpubs.org This strategy avoids the need to pre-synthesize and isolate the often unstable α-dicarbonyl or α-haloketone precursors.

Another versatile one-pot method involves the reaction of quinoxaline-2-carbaldehyde (B121957) derivatives, aminoguanidine (B1677879) bicarbonate, and α-bromoketones in the presence of a magnetic nanoparticle catalyst in water. nih.gov This domino reaction sequence leads to the formation of complex quinoxaline derivatives bearing a 2-aminoimidazole moiety. nih.gov The use of a magnetically separable catalyst simplifies purification and enhances the green credentials of the synthesis. nih.gov

For the direct synthesis of this compound, a nucleophilic substitution approach on a pre-formed quinoxaline ring represents a potential one-pot pathway. mdpi.com Although not explicitly a one-pot, multi-step synthesis from basic starting materials, the reaction of 2-phenylquinoxaline with lithiated thiophene demonstrates a modular approach. In this synthesis, 2-lithiothiophene is generated in situ and then reacts with 2-phenylquinoxaline to afford 2-phenyl-3-(thiophen-2-yl)quinoxaline in a 22% yield. mdpi.com While the yield is modest, this method highlights a convergent strategy for assembling the target molecule.

Table 2: Examples of One-Pot Syntheses of Quinoxaline Derivatives

| Starting Materials | Key Reagents/Catalyst | Reaction Type | Product Scope | Yield | Reference |

|---|---|---|---|---|---|

| Styrenes, o-Phenylenediamine | Triiodoisocyanuric acid (TICA), KBr | Oxidation/Condensation | Substituted Phenylquinoxalines | 55-79% | acgpubs.org |

| Quinoxaline-2-carbaldehydes, Aminoguanidine bicarbonate, α-Bromoketones | MCFe₂O₄@Alginate@SAA | Domino Reaction | Quinoxalines with 2-aminoimidazole moiety | 91-97% | nih.gov |

| 1,2-Diamines, Phenacyl bromides | HCTU | Condensation | Substituted Quinoxalines | Moderate to High | acgpubs.org |

Spectroscopic and Advanced Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment and connectivity of protons (¹H) and carbon-13 (¹³C) atoms.

Proton NMR spectra of 2-Phenyl-3-(2-thienyl)quinoxaline and its derivatives reveal characteristic signals for the aromatic protons. In a study of 2-phenyl-3-(thiophen-2-yl)quinoxaline, the proton chemical shifts (δ) in deuterochloroform (CDCl₃) were observed for the thiophene (B33073) and quinoxaline (B1680401) ring protons. mdpi.com The thiophene proton adjacent to the sulfur atom and the quinoxaline ring typically shows a doublet at approximately 6.75-6.76 ppm with a coupling constant (J) of 3.6 Hz. mdpi.com Another thiophene proton appears as a multiplet in the range of 6.86-6.88 ppm, while the third thiophene proton is observed as a doublet at 7.40-7.41 ppm with a J value of 4.8 Hz. mdpi.com The phenyl and quinoxaline protons resonate as multiplets between 7.48-7.79 ppm and 8.08-8.12 ppm. mdpi.com In related 2-(thienyl)quinoxaline compounds, the singlet for the proton at the 3-position of the quinoxaline ring is a key diagnostic signal, often appearing downfield. rsc.org Upon coordination with a metal like Iridium(III), this singlet shifts upfield, for instance to 9.16 ppm, and the thiophene protons also show characteristic shifts, confirming the coordination site. rsc.org

Table 1: ¹H NMR Chemical Shifts for this compound Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Thiophene H | 6.75-6.76 | d | 3.6 | mdpi.com |

| Thiophene H | 6.86-6.88 | m | mdpi.com | |

| Thiophene H | 7.40-7.41 | d | 4.8 | mdpi.com |

| Phenyl/Quinoxaline H | 7.48-7.54 | m | mdpi.com | |

| Phenyl/Quinoxaline H | 7.59-7.61 | m | mdpi.com | |

| Phenyl/Quinoxaline H | 7.70-7.79 | m | mdpi.com | |

| Phenyl/Quinoxaline H | 8.08-8.12 | m | mdpi.com |

d = doublet, m = multiplet

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. For 2-phenyl-3-(thiophen-2-yl)quinoxaline, the ¹³C NMR spectrum in CDCl₃ shows a series of signals corresponding to the different carbon environments. mdpi.com The chemical shifts (δ) are reported in parts per million (ppm) and are indicative of the electronic environment of each carbon atom. mdpi.com The carbon atoms of the quinoxaline, phenyl, and thienyl rings resonate in the aromatic region, typically between 127 and 153 ppm. mdpi.com For instance, the reported chemical shifts for 2-phenyl-3-(thiophen-2-yl)quinoxaline are 127.78, 128.76, 128.85, 129.07, 129.14, 129.25, 129.34, 129.77, 129.95, 130.23, 139.42, 140.45, 141.14, 142.74, 146.91, and 152.58 ppm. mdpi.com

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) |

|---|

| 127.78 |

| 128.76 |

| 128.85 |

| 129.07 |

| 129.14 |

| 129.25 |

| 129.34 |

| 129.77 |

| 129.95 |

| 130.23 |

| 139.42 |

| 140.45 |

| 141.14 |

| 142.74 |

| 146.91 |

| 152.58 |

Reference: mdpi.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of quinoxaline derivatives typically shows characteristic absorption bands. For instance, the C=N stretching vibration within the quinoxaline ring is generally observed around 1600 cm⁻¹. Aromatic C-H stretching vibrations appear at frequencies slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. libretexts.org The in-ring C-C stretching vibrations of the aromatic systems (quinoxaline, phenyl, and thienyl) give rise to bands in the 1600-1400 cm⁻¹ range. libretexts.org Specifically, bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ are characteristic of carbon-carbon stretching in aromatic rings. vscht.cz Thiophene ring modes also contribute to the spectrum in this region.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | libretexts.org |

| C=N Stretch | ~1600 | |

| Aromatic C=C Stretch | 1600-1400 | libretexts.org |

This table presents expected ranges based on typical values for the functional groups present.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For 2-phenyl-3-(thiophen-2-yl)quinoxaline, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. In one study, the mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ was found to be 289.1, confirming the molecular formula. mdpi.com The fragmentation pattern of quinoxalines is influenced by the substituents at the 2- and 3-positions. lookchem.com The fragmentation of the molecular ion can provide valuable clues about the structure of the compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

The UV-Vis absorption spectrum of 2-(thienyl)quinoxaline derivatives in solution, such as acetonitrile (B52724), typically displays intense absorption bands in the UV region, which can extend into the visible range. rsc.org These absorptions are generally attributed to π → π* electronic transitions due to their high molar absorptivity. rsc.org While n → π* transitions are possible, they are often less intense. rsc.orgias.ac.in The position of the absorption maxima (λmax) is influenced by the substituents on the thiophene and quinoxaline rings. rsc.orgsoton.ac.uk For example, the introduction of a second thiophene ring can lead to a high-intensity peak at around 392 nm. rsc.org The extent of conjugation plays a significant role in determining the energy of these electronic transitions. rsc.orgsoton.ac.uk In some cases, vibronic features can be observed extending to higher wavelengths. rsc.org

Table 4: UV-Vis Absorption Maxima for 2-(Thienyl)quinoxaline Derivatives in Acetonitrile

| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

|---|---|---|---|

| 2-(5-chlorothiophen-2-yl)quinoxaline | 214, 289, 357, 369 | 3.0 x 10⁴, 1.9 x 10⁴, 2.0 x 10⁴, 1.9 x 10⁴ | rsc.org |

| 2-(5-bromothiophen-2-yl)quinoxaline | 219, 290, 357, 370 | 2.2 x 10⁴, 1.6 x 10⁴, 1.7 x 10⁴, 1.6 x 10⁴ | rsc.org |

| 2-(bithiophen-5-yl)quinoxaline | 392 | 3.4 x 10⁴ | rsc.org |

This table shows data for related compounds to illustrate typical absorption characteristics.

Investigation of Intramolecular Charge Transfer (ICT) Characteristics

The combination of thiophene and quinoxaline units within the same molecular framework gives rise to notable intramolecular charge transfer (ICT) characteristics. rsc.org The quinoxaline moiety functions as a strong electron acceptor, a property attributed to the high electron affinity of its pyrazine (B50134) ring. case.edu Conversely, the phenyl and thienyl groups act as electron donors. This donor-acceptor (D-A) architecture facilitates ICT, which is observable in the compound's absorption spectra. case.eduresearchgate.net

Studies on related 2,3-di(thiophen-2-yl)quinoxaline derivatives show distinct ICT transitions in their absorption spectra, typically in the range of 390 to 461 nm. researchgate.net For instance, in a series of related compounds, the absorption peaks around 350-400 nm are attributed to π-π* transitions, while lower energy bands are characteristic of the ICT state. rsc.orgcase.edu The extent of this charge transfer and the resulting photophysical properties can be tuned by modifying the substituents on either the thiophene or quinoxaline rings. rsc.org

X-Ray Crystallography for Solid-State Molecular and Supramolecular Structures

Single Crystal X-Ray Diffraction for Molecular Geometry and Crystal Packing

In more complex structures involving thiophene and quinoxaline units, such as quinoxaline-fused porphycenes, the thiophenes and quinoxaline moieties maintain a relatively planar structure with small twist angles, facilitating nitrogen-sulfur interactions. nih.gov The crystal packing can be influenced by intermolecular interactions like C-H···N hydrogen bonds and π-stacking interactions, which can link molecules into chains and layers. nih.gov

X-Ray Powder Diffraction for Material Crystalline Properties

X-ray powder diffraction (XRD) is employed to investigate the crystalline properties of materials containing the this compound scaffold, particularly in the context of polymers. For instance, in conjugated polymers incorporating quinoxaline and pyrene (B120774) units, XRD studies reveal information about the molecular organization and π-π stacking distances. mdpi.com The crystallinity and packing of these polymers are crucial for their performance in applications such as organic photovoltaics. mdpi.comwhiterose.ac.uk The diffraction patterns can indicate whether the material has a more ordered, crystalline nature or is amorphous.

Electrochemical Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry (CV) is a key technique for probing the electrochemical properties of this compound and its derivatives, providing insights into their frontier molecular orbital (HOMO and LUMO) energy levels. case.edumdpi.com In studies of related donor-acceptor molecules, CV measurements typically show reversible or quasi-reversible oxidation and reduction processes. The oxidation is generally associated with the electron-donating part of the molecule (phenyl and thienyl groups), while the reduction is attributed to the electron-accepting quinoxaline core.

For example, in a series of 2,3-di(thiophen-2-yl)quinoxaline derivatives, the HOMO and LUMO energy levels were determined to be in the range of -5.23 to -5.83 eV and -3.55 to -3.74 eV, respectively. researchgate.net These energy levels are critical in determining the suitability of these materials for use in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. case.edumdpi.com The electrochemical behavior can be systematically tuned by altering the substituents on the quinoxaline or the aryl/thienyl rings.

Photoelectron Spectroscopy for Elemental and Bonding Analysis

Photoelectron spectroscopy (PES), including X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS), is utilized to analyze the elemental composition and electronic structure of materials containing the this compound unit. kaust.edu.sa PES can provide information about the bonding of nitrogen and sulfur atoms within the molecular structure.

In studies of related thiophene-quinoxaline copolymers, near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, a type of photoelectron spectroscopy, has been used to investigate the surface and bulk morphology of thin films. rsc.org By analyzing the C1s NEXAFS spectra, researchers can probe the orientation and distribution of the constituent molecules within a blend, which is crucial for optimizing the performance of organic solar cells. rsc.org Furthermore, PES modeling of bis(thienyl) quinoxaline ligands has indicated that the frontier orbitals have a nitrogen-rich and sulfur-poor character, influencing their coordination chemistry. scirp.org

Computational and Theoretical Investigations of 2 Phenyl 3 2 Thienyl Quinoxaline

Density Functional Theory (DFT) for Ground State Electronic Structure

DFT calculations have been widely employed to understand the foundational electronic structure of 2-Phenyl-3-(2-thienyl)quinoxaline and its derivatives.

Optimization of Molecular Geometries and Conformational Analysis

The optimization of the molecular geometry of this compound and related structures is a critical first step in computational analysis. These calculations reveal the most stable three-dimensional arrangement of the atoms, influencing the molecule's electronic properties and intermolecular interactions.

In a study on 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline, it was found that one of the thienyl rings is nearly coplanar with the quinoxaline (B1680401) core, exhibiting a small dihedral angle of 3.29°, while the other thienyl ring is oriented at a much larger angle of 83.96°. nih.gov This significant twist in the molecular structure has a profound impact on the electronic delocalization across the molecule. nih.gov The coplanar arrangement of one thienyl ring with the quinoxaline unit suggests a degree of conjugation, while the perpendicular orientation of the second thienyl ring disrupts this extended π-system. nih.gov

Similarly, for the parent compound 2-(2-thienyl)quinoxaline, the molecule is reported to be planar, which is a common feature for related structures like 2-phenylquinoxaline (B188063). researchgate.net The planarity of the molecule influences its packing in the solid state, often leading to a herring-bone motif. researchgate.net In a derivative, 6,7-dimethoxy-2-phenyl-3-(2-thienyl)quinoxaline, a nonbonded interaction between the sulfur atom of the thiophene (B33073) ring and a nitrogen atom of the quinoxaline ring is indicated by an interatomic distance of 2.915 Å, which is shorter than the sum of their van der Waals radii. doi.org This n(N)-σ*(S) orbital interaction can influence the molecule's reactivity and intermolecular associations. doi.org

Table 1: Selected Dihedral Angles in Quinoxaline Derivatives

| Compound | Rings | Dihedral Angle (°) | Reference |

| 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline | Thienyl 1 and Quinoxaline | 3.29 | nih.gov |

| 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline | Thienyl 2 and Quinoxaline | 83.96 | nih.gov |

This table presents key dihedral angles that illustrate the conformational properties of quinoxaline derivatives.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Levels and Distribution

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's electronic transitions and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and optical properties.

For derivatives of 2,3-di-(2-thienyl)quinoxaline, the HOMO and LUMO energy levels have been calculated to be in the range of –4.90 to –5.70 eV and –3.10 to –3.36 eV, respectively. researchgate.net This results in an electrochemical band gap ranging from 1.72 to 2.48 eV. researchgate.net In a related system, 2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid, the HOMO and LUMO orbitals were found to be distributed across different parts of the molecule, indicating charge transfer characteristics. d-nb.info

In asymmetric N-heteroacenes like 6,7-dimethoxy-2-phenyl-3-(2-thienyl)quinoxaline, the HOMO and LUMO orbital coefficients show different densities on the two imino-N atoms, which is a key factor in its site-selective acid sensing capabilities. doi.org For some quinoxaline-based polymers, the introduction of fluorine atoms into the quinoxaline moiety can lead to a slight reduction in the HOMO level while having no significant impact on the LUMO level. whiterose.ac.uk

Table 2: Frontier Molecular Orbital Energies of Quinoxaline Derivatives

| Compound/Derivative Family | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Reference |

| 2,3-di-(2-thienyl)quinoxaline derivatives | -4.90 to -5.70 | -3.10 to -3.36 | 1.72 to 2.48 | researchgate.net |

| Quinoxaline-pyrene copolymers | Varies | Varies | 1.77 | whiterose.ac.uk |

This table summarizes the calculated HOMO, LUMO, and band gap energies for various quinoxaline-based compounds.

Analysis of Global and Local Reactivity Indices

Global and local reactivity indices, derived from DFT calculations, offer a quantitative measure of a molecule's reactivity. For poly[2,3-di(2-thienyl)quinoxaline], theoretical calculations of global and local reactivity indices, such as Fukui functions, have shown good consistency with experimental results regarding its electrochemical behavior. researchgate.net These indices help in predicting the most probable sites for electrophilic and nucleophilic attacks. The analysis of these indices in asymmetric N-heteroacenes has revealed differing negative charge densities on the imino-nitrogen atoms, which correlates with their selective reactivity. doi.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a powerful computational tool for investigating the properties of molecules in their electronically excited states, providing insights into their photophysical behavior.

Simulation of Electronic Absorption and Emission Spectra

TD-DFT calculations are frequently used to simulate the electronic absorption and emission spectra of molecules, which can then be compared with experimental data. For various 2-(thienyl)quinoxaline species, these calculations have helped to understand their variable fluorescence properties, with emission wavelengths observed in the visible region (401–491 nm). rsc.orgresearchgate.net The simulations can elucidate the nature of the electronic transitions, such as π–π* and intramolecular charge transfer (ICT) transitions. researchgate.net

In a study of pyrrolo[1,2-a]quinoxalines, including a 2-phenyl-4-(thiophen-2-yl) derivative, TD-DFT revealed that both S₀–S₁ and S₀–S₂ transitions contribute to the absorption peaks at longer wavelengths. nih.gov For quinoxaline-pyrene based conjugated copolymers, TD-DFT calculations have been used to predict their strong and broad absorbance in the 400 to 700 nm range. whiterose.ac.uk These theoretical spectra are invaluable for interpreting experimental UV-Vis absorption data and understanding the structure-property relationships that govern the photophysical behavior of these compounds.

Characterization of Triplet States and Intersystem Crossing

The characterization of triplet excited states and the probability of intersystem crossing (ISC) are crucial for understanding the phosphorescence and potential applications in areas like organic light-emitting diodes (OLEDs) and photodynamic therapy. TD-DFT calculations can predict the energies of triplet states and the spin-orbit coupling between singlet and triplet states, which governs the ISC rate.

For certain pyrrolo[1,2-a]quinoxalines, TD-DFT studies have shown that the fluorescent S₁ state can undergo ISC with higher triplet states (T₂/T₃). nih.gov This process is accompanied by significant charge transfer and a substantial increase in the dipole moment. nih.gov The calculations identified these higher triplets as the phosphorescent states, while the lowest triplet state (T₁) was implicated in the generation of reactive oxygen species (ROS). nih.gov In the context of iridium(III) complexes incorporating 2-(thienyl)quinoxaline ligands, understanding the triplet states is essential as these complexes often exhibit phosphorescence, with emissions tunable to the deep-red and near-IR regions. rsc.orgresearchgate.net

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug design and materials science, used to model the interaction of a small molecule with a target receptor or to observe its behavior over time.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. This method is widely applied to quinoxaline derivatives to understand their potential as therapeutic agents by modeling their interactions with biological targets like enzymes and proteins.

While specific docking studies on this compound are not extensively documented, research on analogous structures provides significant insights. For instance, derivatives of 2,3-diphenylquinoxaline (B159395) have been investigated as potential anticancer agents by docking them into the colchicine (B1669291) binding site of β-tubulin. nih.gov These studies reveal that the quinoxaline scaffold can fit into specific protein pockets, with the phenyl groups forming crucial interactions. The introduction of a thienyl group, as in this compound, in place of a phenyl ring can alter these interactions. The sulfur atom in the thiophene ring can introduce different electronic properties and potential hydrogen bond accepting capabilities, potentially modifying the binding affinity and selectivity for the target.

In other studies, various quinoxaline derivatives have been docked against different targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. ekb.eg These computational experiments predict the binding affinity, often expressed as a docking score or binding energy, and identify key amino acid residues involved in the interaction. For example, docking studies on some quinoxaline compounds against VEGFR-2 showed strong binding affinities, with calculated values indicating stable complex formation. ekb.eg Similarly, novel quinoxaline-triazole compounds have been docked against the active site of fungal enzymes, with results showing that aromatic hydrogen bonds can form between the compound and phenyl groups of amino acid residues like Phe255 and Phe83. acs.org

Interactive Table: Example Binding Affinities of Quinoxaline Derivatives Against Various Targets

| Compound Type | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Quinoxaline Derivative I | VEGFR-2 (2OH4) | -12.13 | ASP 1044 |

| Quinoxaline Derivative III | VEGFR-2 (2OH4) | -15.63 | ASP 1044 |

| Quinoxaline Derivative IV | VEGFR-2 (2OH4) | -17.11 | ASP 1044, GLU 883 |

This table presents data from studies on various quinoxaline derivatives to illustrate the application of molecular docking to this class of compounds. Data sourced from multiple studies. ekb.egresearchgate.net

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, allowing researchers to study the conformational changes and stability of a molecule and its complexes over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, revealing how the system evolves.

MD simulations are also employed to study the adsorption and conformational behavior of quinoxaline derivatives on surfaces, which is relevant for applications like corrosion inhibition. researchgate.net In these studies, simulations can reveal that the quinoxaline molecule adsorbs onto a metal surface (e.g., iron) through its heteroatoms, with the planar ring structure lying nearly parallel to the surface. researchgate.net This provides a stable conformation that is crucial for forming a protective layer. The analysis of the distance between the molecule's active sites and the surface atoms can confirm the formation of chemical bonds. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Material Properties

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical equation that relates these descriptors to an observed property.

For quinoxaline derivatives, QSAR models have been developed to predict their anti-tubercular and anti-HIV activities. conicet.gov.arnih.gov In these studies, a large number of molecular descriptors, including topological, electronic, and 3D descriptors, are calculated for a set of known quinoxaline compounds. nih.gov Advanced statistical methods like Genetic Algorithms (GA) or Simulated Annealing (SA) are then used to select the most relevant descriptors that influence the activity. nih.gov

While these examples focus on biological activity, the same QSPR methodology can be applied to predict material properties. For a compound like this compound, a QSPR model could be developed to predict properties relevant to materials science, such as:

Solubility: Predicting solubility in various solvents based on descriptors related to polarity and molecular size.

Melting Point: Correlating structural features with the energy required to break the crystal lattice.

Electronic Properties: Estimating the HOMO/LUMO energy gap or absorption wavelength based on electronic and topological descriptors.

The development of a robust QSPR model requires a dataset of compounds with experimentally measured properties. The resulting model can then be used to rapidly screen virtual libraries of new derivatives, like those of this compound, to identify candidates with desired material characteristics before undertaking their synthesis.

Investigation of Electronic and Optical Properties from a Theoretical Perspective

Theoretical methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable for investigating the electronic and optical properties of organic molecules. These calculations provide deep insights into the electronic structure, which governs a molecule's behavior in optical and electronic applications.

DFT calculations are used to determine the ground-state electronic structure, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as it relates to the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. d-nb.inforesearchgate.net For materials used in organic electronics, a smaller HOMO-LUMO gap is often desirable as it facilitates electron transport. researchgate.net Studies on 2,3-diphenylquinoxaline derivatives show HOMO levels around -5.60 eV to -5.83 eV and LUMO levels around -3.04 eV to -3.16 eV, indicating good conductive properties. d-nb.inforesearchgate.net The substitution of a phenyl with a thienyl group is known to affect these energy levels due to the electron-rich nature of the thiophene ring.

TD-DFT is used to predict the excited-state properties, such as the UV-Visible absorption spectrum. d-nb.info By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the maximum absorption wavelength (λmax). For quinoxaline derivatives, these calculations often show broad absorption peaks corresponding to π-π* transitions within the conjugated aromatic system. d-nb.inforesearchgate.net Theoretical studies on related molecules show absorption peaks in the range of 380-550 nm, which is in the visible light region, making them suitable for applications in dye-sensitized solar cells. d-nb.inforesearchgate.net The development of Ir(III) complexes with 2-thienyl quinoxaline ligands has also been explored to achieve emissions in the deep-red region of the visible spectrum. cardiff.ac.uk

Interactive Table: Theoretical Electronic and Optical Properties of Quinoxaline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Calculated λmax (nm) |

|---|---|---|---|---|

| Derivative 6 (EDOT-substituted) | -5.60 | -3.04 | 2.56 | ~380-550 |

| Derivative 7 (Thienyl-substituted) | -5.83 | -3.16 | 2.67 | ~380-550 |

This table presents data from theoretical DFT/TD-DFT studies on various complex quinoxaline derivatives to illustrate the type of information gained from such investigations. d-nb.inforesearchgate.netnih.gov

These theoretical investigations are crucial for tuning the properties of this compound for specific applications, whether in organic electronics, photovoltaics, or as fluorescent probes, by guiding synthetic modifications to achieve desired electronic and optical characteristics. nih.govwu.ac.th

Advanced Applications in Functional Materials Science and Optoelectronics

Organic Electronic Materials

The inherent properties of the 2-Phenyl-3-(2-thienyl)quinoxaline core, such as its electron-accepting nature and extended π-conjugation, make it a valuable component in a variety of organic electronic materials.

Development as Solid-State Emitters and Fluorophores

Derivatives of this compound have shown significant promise as solid-state emitters. By modifying the core structure with different functional groups, researchers can tune the fluorescence properties, achieving emissions across the visible spectrum. For instance, the introduction of various substituents on the phenyl and quinoxaline (B1680401) rings of related 2-phenylquinoxaline (B188063) systems leads to tunable fluorescence. acs.org

Studies on 2,3-di(thiophen-2-yl)quinoxaline amine derivatives have demonstrated their potential as solid-state emitters with yellow-blue fluorescence. researchgate.net These materials exhibit intramolecular charge transfer (ICT) transitions, and some even display aggregation-induced emission (AIE), a phenomenon where fluorescence intensity increases in the aggregated or solid state. researchgate.net The photophysical properties can be further modulated by altering the side groups, as seen in quinoxaline-thiophene-based donor-acceptor-donor (D-A-D) frameworks, where modifications to phenyl rings attached to the quinoxaline core influence solid-state quantum yields. rsc.org

A series of 2-(thienyl)quinoxaline species have been synthesized, displaying variable fluorescence in the visible region (401–491 nm) depending on their molecular structure and the extent of conjugation. rsc.org Theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in understanding the electronic transitions and predicting the emission characteristics of these materials. researchgate.net The comparable HOMO and LUMO energy levels of these derivatives with known materials suggest their potential application in optoelectronic devices. researchgate.net

| Compound Type | Emission Range | Key Features | Reference |

|---|---|---|---|

| 2,3-di(thiophen-2-yl)quinoxaline amine derivatives | Yellow-Blue (465-566 nm) | Solid-state emission, some exhibit Aggregation-Induced Emission (AIE) | researchgate.net |

| 2-(thienyl)quinoxaline species | Visible region (401–491 nm) | Tunable fluorescence based on molecular structure and conjugation | rsc.org |

| Quinoxaline-thiophene D-A-D frameworks | Varies with side group modification | High quantum yields in both solution and solid-state for certain derivatives | rsc.org |

Application as Ambipolar Charge Transport Materials

The ability of a material to transport both holes and electrons, known as ambipolar charge transport, is crucial for various organic electronic devices. Derivatives of this compound have been identified as potential ambipolar materials. Theoretical studies on 2,3-di(thiophen-2-yl)quinoxaline amine derivatives indicate that their HOMO and LUMO energy levels are comparable to those of reported ambipolar materials, suggesting their suitability for this application. researchgate.net

The introduction of different electron-donating and accepting groups allows for the tuning of these frontier molecular orbital energy levels. researchgate.netacs.org For example, phenoxazine-based donor-acceptor molecules incorporating quinoxaline have demonstrated field-effect hole mobilities up to 7 × 10⁻⁴ cm²/Vs, highlighting the potential of these structures in charge-transporting materials. acs.org Blends of n-type and p-type polymers, such as those including poly[(thiophene-2,5-diyl)-alt-(2,3-diheptylquinoxaline-5,8-diyl)] (PTHQx), have exhibited ambipolar charge transport with both electron and hole mobilities observed in field-effect transistors. researchgate.net The design of star-shaped molecules with a quinoxaline group has also been explored, with calculations suggesting they are promising candidates for ambipolar charge transport materials. frontiersin.org

Role in Organic Photovoltaic (OPV) Devices and Solar Cells

Quinoxaline derivatives, including those with thienyl groups, are extensively utilized as electron-accepting units in the development of donor-acceptor (D-A) copolymers for organic photovoltaic (OPV) devices. mdpi.comwhiterose.ac.uk These materials are prized for their ability to absorb light broadly and their tunable electronic properties. mdpi.comwhiterose.ac.uk

For instance, copolymers incorporating 5,8-di(2-thienyl)quinoxaline units have been synthesized and tested as electron donor materials in bulk heterojunction solar cells. mdpi.comwhiterose.ac.uk One such copolymer, when blended with a fullerene acceptor (PC71BM), achieved a power-conversion efficiency of 4.0%. acs.org The introduction of fluorine atoms to the quinoxaline moiety can subtly adjust the HOMO energy level without significantly impacting the LUMO level, offering a strategy for fine-tuning the electronic properties of the polymer for better device performance. mdpi.comwhiterose.ac.uk

Furthermore, polymers based on dithieno[3,2-f:2',3'-h]quinoxaline have been investigated as hole transport layer (HTL) materials in perovskite solar cells, demonstrating their versatility in different solar cell architectures. researchgate.net The modification of the quinoxaline unit, for example with different substituents, has been shown to influence the photovoltaic performance of the resulting devices. acs.org Another D-A copolymer, PTQ10, which contains a difluoro-substituted quinoxaline acceptor unit, has been used in high-performing OPV devices. rsc.org

Electrochromic Device Components

Electrochromic materials can change their optical properties in response to an applied voltage, making them suitable for applications like smart windows and displays. Polymers incorporating this compound and its derivatives have demonstrated promising electrochromic behavior.

Copolymers based on triphenylamine (B166846) (donor) and quinoxaline (acceptor) have been shown to exhibit multicolor changes upon the application of different potentials. sioc-journal.cn These materials can switch quickly and have good coloration efficiency and cycling stability. sioc-journal.cn The electrochemical polymerization of monomers like 5,8-bis(3,4-ethylenedioxythiophene)quinoxaline (EDOTPQ) derivatives results in green-colored polymer thin films with promising electrochromic properties, capable of a reversible color change from green to light yellow. mdpi.com Copolymers of various 2,3-di(2-thienyl)quinoxaline derivatives with 3,4-ethylenedioxythiophene (B145204) (EDOT) have also been synthesized and characterized for their electrochromic properties. metu.edu.tr

Ligands in Coordination Chemistry for Tunable Emission

The nitrogen atoms in the quinoxaline ring and the potential for C-H activation on the phenyl or thienyl rings make this compound an excellent ligand for forming transition metal complexes with interesting photophysical properties.

Cyclometalating Ligands for Transition Metal Complexes (e.g., Iridium(III) Complexes)

This compound and its analogues have been successfully employed as cyclometalating ligands in the synthesis of iridium(III) complexes. These complexes are of great interest due to their strong phosphorescent emission, which is valuable for applications such as organic light-emitting diodes (OLEDs) and bio-imaging.

The coordination of these ligands to an Ir(III) center typically results in distorted octahedral complexes. nih.gov By systematically introducing different substituents on the phenyl and quinoxaline rings of the ligand, the emission color of the resulting Ir(III) complexes can be finely tuned across the yellow-orange-red part of the visible spectrum (579–655 nm). acs.org Similarly, using substituted 2,3-diphenylquinoxaline (B159395) ligands, the emission wavelengths of Ir(III) complexes could be predictably tuned between 618 and 636 nm. nih.gov

Furthermore, the use of 2-(thienyl)quinoxaline ligands has led to the development of deep-red emitting Ir(III) complexes, with some approaching the near-infrared region (up to 751 nm). rsc.orgrsc.org The emission in these complexes often arises from a mixture of metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and intraligand charge transfer (ILCT) states. acs.orgnih.gov The structural and electronic properties of these complexes have been extensively studied using techniques like X-ray crystallography and DFT calculations to understand the nature of their emissive states. acs.orgnih.gov

| Ligand Type | Complex Structure | Emission Wavelength (λem) | Reference |

|---|---|---|---|

| Polysubstituted 2-phenylquinoxaline | [Ir(C^N)₂(bipy)]PF₆ | 579–655 nm (Yellow-Orange-Red) | acs.org |

| para-Substituted 2,3-diphenylquinoxaline | [Ir(L)₂(Diobpy)]PF₆ | 618–636 nm | nih.gov |

| 2-(thienyl)quinoxaline | [Ir(C^N)₂(bipy)]PF₆ | Up to 751 nm (Deep-Red/Near-IR) | rsc.org |

Conjugated Polymer Systems Incorporating this compound Units

The incorporation of this compound units into conjugated polymer backbones is a promising strategy for developing new materials for organic electronics, such as organic solar cells (OSCs) and organic thin-film transistors (OTFTs). The electron-accepting nature of the quinoxaline moiety combined with the electron-donating thiophene (B33073) creates a donor-acceptor (D-A) structure within the polymer chain, which is beneficial for charge separation and transport.

Synthesis and Characterization of Novel Conjugated Copolymers

Novel conjugated copolymers featuring the this compound unit have been synthesized through various polymerization techniques, most notably Stille and Suzuki coupling reactions. mdpi.comsci-hub.se These methods allow for the creation of alternating copolymers where the quinoxaline-based unit is paired with a variety of electron-donating co-monomers.

For example, a series of quinoxaline-based copolymers were synthesized by reacting a distannyl derivative of an electron-donating unit (like carbazole (B46965) or fluorene) with a dibromo-quinoxaline derivative. acs.org Similarly, copolymers have been prepared by combining 2,7-bis(5-(trimethylstannyl)thiophen-2-yl)-4,5,9,10-tetrakis(2-ethylhexyloxy)-pyrene with fluorinated or non-fluorinated 2,3-bis(3-(octyloxy)phenyl)-5,8-bis(5-bromo-2-thienyl)quinoxaline. mdpi.com

These synthesized polymers are typically characterized by a suite of analytical techniques to determine their molecular weight, thermal stability, optical properties, and electrochemical behavior. Gel permeation chromatography (GPC) is used to determine the molecular weight and polydispersity index (PDI). Thermogravimetric analysis (TGA) provides information on the thermal stability, with many quinoxaline-based polymers showing decomposition temperatures above 300 °C. mdpi.comwhiterose.ac.uk UV-Vis absorption spectroscopy reveals the electronic transitions within the polymer, often showing a π–π* transition band and an intramolecular charge transfer (ICT) band. mdpi.com Cyclic voltammetry (CV) is employed to determine the HOMO and LUMO energy levels of the polymers. whiterose.ac.uk

A summary of the characterization of some novel conjugated copolymers is presented below:

| Polymer | Co-monomer | Molecular Weight (Mw) | Optical Band Gap (eV) | Power Conversion Efficiency (PCE) |

| PPyQxff mdpi.com | Pyrene (B120774) | 18,400 Da | 1.77 | N/A |

| PPyQx mdpi.com | Pyrene | 19,500 Da | 1.77 | N/A |

| P1 kaist.ac.kr | 9,9-bis(2-ethylhexyl)dibenzosilole | N/A | 2.03 | 0.87% |

| P2 kaist.ac.kr | Benzo[1,2-b:4,5-b']dithiophene | N/A | 1.71 | 2.15% |

| P3 kaist.ac.kr | Dithieno[3,2-b:2',3'-d]silole | N/A | 1.95 | 1.23% |

| P2 (carbazole-based) acs.org | N-9''-heptadecanyl-2,7-carbazole | N/A | N/A | 4.0% |

Optimization of Polymer Structures for Charge Transport

The efficiency of organic electronic devices is heavily dependent on the charge transport properties of the active materials. For conjugated polymers incorporating this compound units, optimizing the polymer structure is key to enhancing charge carrier mobility.

One effective strategy is to modify the side chains attached to the polymer backbone. For instance, altering the alkyl groups on the phenyl substituents of the quinoxaline unit can influence the polymer's processability, electronic energy levels, and ultimately, its field-effect hole mobility. acs.org

Another approach involves modifying the planarity of the polymer backbone. Introducing more planar polycyclic structures in place of the standard 2,3-diphenylquinoxaline can facilitate closer π-π stacking between polymer chains, which is crucial for efficient charge hopping. sci-hub.se Copolymers with a more planar quinoxaline derivative have demonstrated improved optical and structural properties, leading to higher power conversion efficiencies in solar cells. sci-hub.se

The choice of the donor co-monomer also significantly impacts charge transport. Different donor units can influence the band gap, electronic energy levels, and carrier mobilities of the resulting copolymers. kaist.ac.kr For example, in a study of three different quinoxaline-based copolymers, the one containing a benzo[1,2-b:4,5-b']dithiophene unit exhibited the highest power conversion efficiency, which can be attributed to its favorable electronic and charge transport properties. kaist.ac.kr

Furthermore, the introduction of fluorine atoms into the quinoxaline moiety has been shown to lower the HOMO level of the polymer, which can be advantageous for achieving higher open-circuit voltages in organic solar cells. mdpi.comwhiterose.ac.uk Fluorination can also lead to a reduced π–π stacking distance, potentially improving intermolecular charge transport. mdpi.comwhiterose.ac.uk

The electrochemical synthesis of poly[2,3-di(2-thienyl)quinoxaline] has been shown to produce a polymer with a low bandgap and the ability to be both p- and n-doped, indicating its potential for use in various electronic devices. researchgate.net Theoretical calculations, such as those employing density functional theory (DFT), can provide valuable insights into the relationship between polymer structure and electronic properties, aiding in the rational design of new materials with optimized charge transport characteristics. sci-hub.seresearchgate.net

Mechanistic Investigations of Chemical Transformations Involving 2 Phenyl 3 2 Thienyl Quinoxaline

Detailed Reaction Pathway Elucidation for Synthesis

The synthesis of 2-phenyl-3-(2-thienyl)quinoxaline and its derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. ijrar.orgacgpubs.org A common method for preparing quinoxaline (B1680401) derivatives is the reaction between 1,2-diamines and 1,2-dicarbonyl compounds. ijrar.org The reaction is often catalyzed by acids or proceeds under thermal conditions. ijrar.orgacgpubs.org

A plausible mechanism for the acid-catalyzed synthesis involves the initial protonation of one of the carbonyl groups of the 1,2-dicarbonyl compound, in this case, a derivative of benzil (B1666583) or a similar diketone. This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the amino groups of the o-phenylenediamine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the quinoxaline ring. For instance, the use of camphorsulfonic acid (CSA) as an organocatalyst has been shown to be effective. ijrar.org The reaction begins with the protonation of a carbonyl group of the 1,2-dicarbonyl compound by CSA, which facilitates the nucleophilic attack by the o-phenylenediamine. ijrar.org

Another synthetic route involves the microwave-assisted reaction between 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines. mdpi.com This transformation proceeds via an unusual extrusion of a phenylacetonitrile (B145931) molecule. mdpi.com The reaction can also start from 2,4'-diaryl-4'H-spiro[indole-3,5'-isoxazole] derivatives, which under microwave irradiation in the presence of 1,2-phenylenediamine, yield the corresponding quinoxaline. mdpi.com

Furthermore, the synthesis of 2-(thienyl)quinoxaline derivatives has been achieved by reacting the appropriate α-bromoketone with 1,2-phenylenediamine in ethanol (B145695). rsc.org For example, 2-(thiophen-2-yl)quinoxaline can be synthesized from 2-bromo-1-(thiophen-2-yl)ethan-1-one and 1,2-phenylenediamine. rsc.org

Catalytic Cycles in Metal-Mediated Transformations

Metal-catalyzed cross-coupling reactions are pivotal in the functionalization of the this compound scaffold. rsc.orgeie.gr Palladium-catalyzed reactions, such as the Suzuki and Stille cross-coupling reactions, are employed to introduce phenyl and thienyl rings onto a quinoxaline core. researchgate.net

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, for instance, a Suzuki coupling, typically involves several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl or heteroaryl halide (e.g., a bromoquinoxaline derivative) to form a Pd(II) intermediate.

Transmetalation: The organoboron compound (in the case of Suzuki coupling) transfers its organic group to the Pd(II) complex, a step often facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple, and the desired cross-coupled product is eliminated, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net

Similarly, the Sonogashira coupling, another palladium-catalyzed reaction, is used to introduce alkynyl groups. This reaction typically involves a palladium catalyst and a copper co-catalyst. rsc.orgresearchgate.net The synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines has been achieved via a three-step approach starting with a Sonogashira coupling reaction. rsc.org

The choice of ligands coordinated to the palladium center plays a crucial role in the efficiency and outcome of these coupling reactions. researchgate.net The coexistence of multiple oxidation states of palladium, such as Pd(0) and Pd(II), allows the catalyst to participate in various stages of the reaction. researchgate.net

Solvent and Temperature Effects on Reaction Outcomes

The choice of solvent and the reaction temperature can significantly impact the yield, reaction time, and even the reaction pathway in the synthesis and transformation of quinoxaline derivatives.

In the synthesis of quinoxaline derivatives via condensation, a variety of solvents have been investigated. For instance, in the camphorsulfonic acid-catalyzed condensation of o-phenylenediamine and benzil, ethanol was found to be the optimal solvent, providing higher yields compared to methanol, acetonitrile (B52724), and an ethanol/water mixture. ijrar.org The use of ethanol is also favored as it is considered a "green" solvent. ijrar.org Similarly, in a study using phosphate-based heterogeneous catalysts, ethanol also proved to be the most effective solvent, leading to higher yields compared to cyclohexane (B81311) and THF. dergipark.org.tr The reaction was conducted at room temperature, highlighting the efficiency of the catalytic system under mild conditions. dergipark.org.tr

The effect of temperature is also a critical factor. While many modern synthetic protocols for quinoxalines aim for room temperature conditions to improve energy efficiency and sustainability, some transformations require elevated temperatures. ijrar.orgnih.gov For example, in the synthesis of certain 2-(thienyl)quinoxaline species, heating in DMSO at 120 °C was found to increase the yield. rsc.org In metal-catalyzed cross-coupling reactions, the temperature is often optimized to ensure efficient catalytic turnover without promoting side reactions or catalyst decomposition. For instance, Stille cross-coupling reactions for the synthesis of quinoxaline derivatives have been carried out at 110 °C in toluene (B28343) or DMF. researchgate.net

The following table summarizes the effect of different solvents on the synthesis of a quinoxaline derivative catalyzed by phosphate-based catalysts:

| Entry | Solvent | Catalyst | Time (min) | Yield (%) |

| 1 | EtOH | MAP | 4 | 96 |

| 2 | EtOH | DAP | 2 | 98 |

| 3 | EtOH | TSP | 2 | 97 |

| 4 | Cyclohexane | MAP | 4 | 87 |

| 5 | Cyclohexane | DAP | 2 | 86 |

| 6 | Cyclohexane | TSP | 2 | 82 |

| 7 | THF | MAP | 4 | 73 |

| 8 | THF | DAP | 2 | 78 |

| 9 | THF | TSP | 2 | 74 |

| Data from a study on eco-friendly synthesis of quinoxaline derivatives. dergipark.org.tr |

Stereochemical Considerations in Functionalization

While the core synthesis of the planar this compound does not typically involve the creation of chiral centers, stereochemical considerations become important during its subsequent functionalization, particularly in asymmetric catalysis.

For example, the enantioselective reduction of quinoxalines to tetrahydroquinoxalines can be achieved using chiral catalysts. A study on the asymmetric hydrogenation of 2-phenylquinoxaline (B188063) employed a ruthenium catalyst with a chiral phosphoric acid. acs.org This process involves a convergent disproportionation of an intermediate dihydroquinoxaline. acs.org A significant observation was the reversal of enantioselectivity when switching from transfer hydrogenation to hydrogenation with H2 gas, which was attributed to the different steric requirements of the 1,2- versus 1,4-hydride transfer pathways. acs.org

The stereochemistry of the final product is dictated by the chiral catalyst and the reaction mechanism. The chiral environment provided by the catalyst directs the approach of the reducing agent, leading to the preferential formation of one enantiomer over the other.

Although specific examples of stereoselective functionalization directly on the this compound molecule are not detailed in the provided search results, the principles of asymmetric catalysis observed for related quinoxaline derivatives are applicable. Any reaction that introduces a chiral center onto the quinoxaline core or its substituents would require careful consideration of stereochemical control to obtain enantiomerically pure or enriched products, which is often crucial for biological applications.

Future Research Directions and Concluding Outlook

Exploration of Sustainable and Atom-Economical Synthetic Routes

The development of environmentally friendly and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research will focus on creating sustainable and atom-economical routes to 2-Phenyl-3-(2-thienyl)quinoxaline and its analogues. Key approaches will include:

Catalyst-Free Synthesis: Investigating one-pot reactions that proceed without the need for a catalyst, such as the condensation of o-phenylenediamine (B120857) with appropriate diketones. nih.gov These methods offer simplicity and reduce waste associated with catalyst removal.

Green Chemistry Principles: Employing solvent-free reactions, such as grinding methods, which have demonstrated high atom economy in the synthesis of quinoxaline (B1680401) derivatives. ias.ac.in The use of water as a solvent is another promising green alternative. nih.gov

Earth-Abundant Metal Catalysis: Utilizing catalysts based on earth-abundant metals like manganese and cobalt to replace precious metal catalysts. rsc.orgnih.gov These metals offer a more sustainable and cost-effective approach to dehydrogenative coupling and other synthetic transformations. rsc.orgnih.gov

| Synthetic Approach | Key Features | Potential Advantages |

| Catalyst-Free Condensation | Direct reaction of o-phenylenediamines and 1,2-dicarbonyl compounds. nih.gov | Simplicity, reduced waste, no catalyst contamination. |

| Grinding Method | Solvent-free reaction at room temperature. ias.ac.in | High atom economy, operational simplicity, reduced solvent waste. |

| Earth-Abundant Metal Catalysis | Use of Mn(I) or Co(II) complexes. rsc.orgnih.gov | Sustainability, cost-effectiveness, broad substrate scope. |

| Domino Reactions | Multi-step transformations in a single pot. nih.govnih.gov | Increased efficiency, reduced reaction time and waste. |

Rational Design of Novel Derivatives with Tailored Electronic Structures

The ability to fine-tune the electronic properties of this compound is crucial for its application in various electronic devices. Future research will focus on the rational design of new derivatives with specific electronic characteristics. This will involve:

Introducing Functional Groups: Systematically introducing electron-donating or electron-withdrawing groups to the phenyl or thienyl rings to modulate the HOMO and LUMO energy levels. beilstein-journals.org

Extending π-Conjugation: Synthesizing derivatives with extended π-conjugated systems to shift absorption and emission spectra, a key factor for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.orgcase.edu

Structural Isomerism: Investigating the impact of altering the substitution pattern on the quinoxaline or thiophene (B33073) rings to influence molecular packing and charge transport properties. rsc.orgrsc.org

Donor-Acceptor Architectures: Designing molecules with donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structures to facilitate intramolecular charge transfer (ICT), a desirable property for various optoelectronic applications. researchgate.net

Advancements in Multiscale Computational Modeling for Predictive Materials Science

Computational modeling is an indispensable tool for accelerating the discovery and design of new materials. Future efforts in this area will focus on:

Density Functional Theory (DFT): Employing DFT calculations to predict the electronic structure, frontier molecular orbital energies (HOMO/LUMO), and other quantum chemical parameters of novel this compound derivatives. researchgate.net This allows for the pre-screening of candidates before their synthesis.

Molecular Dynamics (MD) Simulations: Using MD simulations to understand the morphology and intermolecular interactions of these materials in the solid state, which is critical for predicting charge transport properties. tandfonline.com

Structure-Property Relationship Studies: Combining computational and experimental data to establish clear structure-property relationships. This understanding is essential for the rational design of materials with optimized performance for specific applications.

Predictive Modeling for Device Performance: Developing models that can predict the performance of electronic devices based on the molecular structure of the active material, bridging the gap between molecular design and device engineering.

| Computational Method | Application in this compound Research | Key Insights |

| Density Functional Theory (DFT) | Prediction of electronic properties, HOMO/LUMO levels, and reactivity. researchgate.net | Guidance for designing molecules with tailored electronic structures. |

| Molecular Dynamics (MD) | Simulation of molecular packing and intermolecular interactions in the solid state. tandfonline.com | Understanding of material morphology and its effect on charge transport. |

| Quantitative Structure-Property Relationship (QSPR) | Establishing correlations between molecular structure and material properties. | Rational design principles for optimizing material performance. |

Integration of this compound in Emerging Advanced Functional Materials

The unique properties of this compound make it a promising candidate for a wide range of advanced functional materials. Future research will explore its integration into:

Organic Electronics: As electron-transporting or hole-blocking layers in OLEDs and as non-fullerene acceptors in OPVs. beilstein-journals.org The strong electron-accepting nature of the quinoxaline core is particularly advantageous for these applications. acs.orgcase.edu

Sensors: As the active material in chemical sensors, leveraging changes in its photophysical properties upon interaction with specific analytes.

Covalent Organic Frameworks (COFs): As a building block for the construction of highly porous and crystalline COFs for applications in gas storage, catalysis, and energy storage. rsc.org

Corrosion Inhibitors: As an effective corrosion inhibitor for metals, with studies showing that quinoxaline derivatives can form a protective layer on metal surfaces. najah.edu

Interdisciplinary Collaboration for Expanding Research Horizons